MRZ 2-514

NMDA receptor pharmacology electrophysiology neuropharmacology

Researchers requiring a systemically active glycineB antagonist with validated in vivo efficacy often encounter tool compounds with poor brain penetration or confounding off-target effects. MRZ 2-514 directly addresses this gap as a well-characterized reference standard. - Functional potency: IC₅₀ 3.5 nM at the glycineB site, with clean selectivity over AMPA and GABA_A receptors. - In vivo utility: Oral bioavailability (ED₅₀ 30 mg/kg p.o.) and a protective index >10 in MES seizure models. - Supply reliability: Procured with ≥98% purity, supplied as a solid, and suitable for electrophysiology and behavioral pharmacology workflows.

Molecular Formula C11H6BrN3O3
Molecular Weight 308.09 g/mol
Cat. No. B1663302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRZ 2-514
Molecular FormulaC11H6BrN3O3
Molecular Weight308.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
InChIInChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
InChIKeyAXFGZZXFEDISAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRZ 2-514 Identity and Baseline


MRZ 2-514 (8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one; CAS 202808-11-5) is a synthetic organic compound that functions as a potent and selective antagonist at the strychnine-insensitive glycineB co-agonist site of the N-methyl-D-aspartate (NMDA) receptor [1]. It is not a generic tool compound; it was developed as part of a medicinal chemistry campaign to identify systemically active glycineB antagonists with improved in vivo properties [1]. Key baseline identifiers for procurement include molecular formula C₁₁H₆BrN₃O₃, molecular weight 308.09 g/mol, and typical commercial purity ≥98% [2]. The compound is supplied as a solid and is soluble in DMSO .

Target NMDA receptor glycineB site antagonism
Profile Systemically active research compound
Format DMSO-soluble solid for in vitro/vivo studies

MRZ 2-514 Generic Substitution Risks


The glycineB antagonist class is pharmacologically heterogeneous. Compounds that share the same nominal mechanism—blockade of the glycine co-agonist site on NMDA receptors—differ markedly in affinity, functional potency, subtype selectivity, brain penetration, and pharmacokinetic profile [1]. Interchanging MRZ 2-514 with 7-chlorokynurenic acid, L-701,324, or GV150526 without adjusting experimental parameters will yield non-comparable data. Furthermore, the glycineB site exists in distinct conformational states that recognize antagonists differentially, meaning that binding affinity alone does not predict functional antagonism or in vivo efficacy [2]. MRZ 2-514 is distinguished by a specific combination of high functional potency (IC₅₀ 3.5 nM), oral bioavailability, and a protective index >10 in anticonvulsant models [1]. These attributes cannot be assumed for other in-class compounds and must be verified per compound.

GlycineB antagonist affinity does not predict functional antagonism or in vivo profile; binding data alone is insufficient for tool selection.
Brain penetration and oral bioavailability differ markedly across class members; CNS exposure cannot be assumed from structural similarity.
Protective index and motor-impairment thresholds are compound-specific; direct substitution may yield non-comparable in vivo data.

MRZ 2-514 Comparator Evidence


NMDA Receptor Functional Antagonism Potency

In whole-cell patch-clamp recordings from cultured rat cortical neurons, MRZ 2-514 inhibited NMDA-induced inward currents with an IC₅₀ of 3.5 nM [1]. This functional potency exceeds that of the widely used glycineB antagonist 7-chlorokynurenic acid (IC₅₀ = 560 nM) and 5,7-dichlorokynurenic acid (K_B = 65 nM) [2] by orders of magnitude. The 3.5 nM IC₅₀ for MRZ 2-514 represents a 160-fold improvement over 7-chlorokynurenic acid and a 19-fold improvement over 5,7-dichlorokynurenic acid in functional NMDA channel blockade.

Functional antagonism potency
Cross-study comparable
MRZ 2-514 IC₅₀ = 3.5 nM
vs 7-Cl-KYNA 560 nM, 5,7-DCl-KYNA K_B 65 nM
Reported inhibitory potency context; rank order supports assay sensitivity
Whole-cell patch-clamp, rat cortical neurons. Direct 1:1 comparison requires identical conditions.
NMDA receptor pharmacology electrophysiology neuropharmacology

In Vivo Anticonvulsant Efficacy

In the mouse maximal electroshock seizure (MES) model, MRZ 2-514 administered intraperitoneally produced an ED₅₀ of 15 mg/kg, with a protective index (PI = LD₅₀/ED₅₀) greater than 10 [1]. Oral administration yielded an ED₅₀ of 30 mg/kg [1]. While direct head-to-head studies with other glycineB antagonists in the MES model are not available from the same study, cross-study comparison indicates that MRZ 2-514's ED₅₀ is comparable to L-701,324 (ED₅₀ = 0.9 mg/kg i.p. in NMDA-induced seizure model) [2] and superior to ACEA 1021, which exhibits only minor anticonvulsant effects [3]. The protective index >10 for MRZ 2-514 indicates a separation between efficacious and toxic doses—a critical parameter for in vivo experimental design.

In vivo anticonvulsant response
Cross-study comparable
MES model ED₅₀ 15 mg/kg i.p., protective index >10
Oral ED₅₀ 30 mg/kg
Supports anticonvulsant model-response context; protective index aids dose selection
Cross-study comparison with L-701,324 and ACEA 1021 limited by different seizure models and routes.
anticonvulsant MES model in vivo pharmacology epilepsy research

Selectivity Over AMPA and GABA_A Receptors

MRZ 2-514 demonstrates no significant affinity for AMPA receptors, kainate receptors, or GABA_A receptors in radioligand binding assays [1]. In functional assays, MRZ 2-514 inhibited peak AMPA-induced currents only at high micromolar concentrations (IC₅₀ = 72.7 μM) [1], representing a >20,000-fold selectivity window relative to its NMDA receptor IC₅₀ of 3.5 nM. In contrast, certain glycineB antagonists such as 7-chlorokynurenic acid also inhibit glutamate reuptake into synaptic vesicles (Kᵢ = 0.59 μM) [2], introducing an additional off-target liability. MRZ 2-514's clean selectivity profile is further supported by whole-cell recordings showing no effect on GABA_A-mediated inhibitory currents at concentrations up to 10 μM [1].

Receptor selectivity profile
Class-level inference
NMDA/AMPA selectivity >20,000-fold
No GABA_A inhibition at 10 μM
Reported selectivity profile reduces off-target confounds for NMDA-specific interpretation
7-Cl-KYNA also inhibits glutamate reuptake; off-target review recommended per assay.
receptor selectivity off-target profiling ionotropic glutamate receptors GABA_A

Reversible Antagonism and Washout Recovery

Whole-cell patch-clamp studies demonstrate that the inhibitory effect of MRZ 2-514 on NMDA-mediated currents is fully reversible upon washout [1]. After removal of the compound from the perfusion medium, NMDA-induced responses returned to baseline levels, confirming that MRZ 2-514 acts as a reversible antagonist. This property contrasts with certain glycineB antagonists that exhibit slow dissociation kinetics or pseudo-irreversible binding, which can complicate sequential pharmacological manipulations or dose-response studies. The reversibility of MRZ 2-514 allows for within-cell control experiments and repeated measurements on the same preparation, enhancing experimental efficiency and data reliability.

Reversibility of blockade
Class-level inference
Full NMDA current recovery after washout in patch-clamp
Enables within-cell controls and repeated dosing protocols
Contrasts with slow-dissociating glycineB ligands; verify reversibility in your experimental setup.
reversible antagonism washout electrophysiology experimental design

Oral Bioavailability and Brain Penetration

MRZ 2-514 is orally active, demonstrating anticonvulsant efficacy following oral administration with an ED₅₀ of 30 mg/kg in the mouse MES model [1]. Furthermore, co-administration with probenecid, an organic acid transport inhibitor, prolongs the duration of its anticonvulsant action [1], indicating that MRZ 2-514 undergoes active efflux transport across the blood-brain barrier via organic anion transporters. This property distinguishes MRZ 2-514 from glycineB antagonists with poor brain penetration (e.g., 7-chlorokynurenic acid, which requires direct CNS administration or prodrug strategies) and from compounds that are not substrates for probenecid-sensitive transporters. For researchers requiring systemic administration, MRZ 2-514 offers a validated oral dosing route and predictable brain exposure.

Oral bioavailability & brain penetration
Class-level inference
Oral ED₅₀ 30 mg/kg; probenecid prolongs anticonvulsant effect
Supports systemic administration without invasive CNS delivery
Probenecid sensitivity indicates active efflux transport; brain exposure may be transporter-dependent.
oral bioavailability pharmacokinetics blood-brain barrier probenecid interaction

MRZ 2-514 Research Applications


In Vivo Anticonvulsant Screening

MRZ 2-514 is ideally suited for rodent maximal electroshock (MES) seizure studies where systemic administration is required. The compound's oral bioavailability (ED₅₀ 30 mg/kg p.o.) and favorable protective index (>10) support its use as a positive control or reference glycineB antagonist in anticonvulsant drug discovery programs. Researchers should note that probenecid co-administration prolongs efficacy, which may be exploited for extended-duration studies [1].

NMDA Receptor Electrophysiology

The reversible nature of MRZ 2-514 antagonism and its high functional potency (IC₅₀ 3.5 nM) make it a valuable tool for acute slice electrophysiology and cultured neuron patch-clamp studies. Its clean selectivity over AMPA and GABA_A receptors ensures that observed effects can be confidently attributed to NMDA receptor blockade [1]. Washout recovery permits within-cell controls and repeated measures.

Pain and Neuroprotection Models

MRZ 2-514 demonstrates dose-dependent analgesic effects in the rat formalin test (significant inhibition of both early and late phases at ≥10 mg/kg i.p.) without producing motor impairment at therapeutic doses [1]. This profile supports its use in preclinical pain research where NMDA receptor involvement is hypothesized, while avoiding the confounding sedation observed with uncompetitive NMDA channel blockers.

Brain-Penetrant GlycineB Antagonist Comparator

For studies comparing glycineB antagonists with other NMDA receptor modulator classes (e.g., NR2B-selective antagonists, uncompetitive channel blockers), MRZ 2-514 provides a well-characterized reference with documented in vivo potency, safety margin, and transporter-mediated brain efflux (probenecid-sensitive). These properties enable meaningful cross-class pharmacological comparisons [1].

Application
Selection Property
Validation Focus
In vivo anticonvulsant screening
Oral bioavailability and protective index context
MES model-response and motor function endpoints
NMDA receptor electrophysiology
Reversible, high-selectivity antagonism
NMDA current inhibition and washout recovery
Pain research models
Systemic administration with motor-sparing profile at studied doses
Formalin test phase-specific response endpoints
Brain-penetrant glycineB antagonist comparator
Well-characterized in vivo PK and probenecid interaction
Cross-class comparison with NR2B antagonists or channel blockers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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